molecular formula C17H20N4O4S B6575999 8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 303969-88-2

8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B6575999
CAS No.: 303969-88-2
M. Wt: 376.4 g/mol
InChI Key: PSHDRRNFRPMGHA-UHFFFAOYSA-N
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Description

8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione This purine-2,6-dione derivative features a 3-methyl group at position 3, a 4-methylbenzyl (para-methylbenzyl) substituent at position 7, and a 2,3-dihydroxypropylsulfanyl moiety at position 7. Such substitutions are critical in modulating interactions with biological targets, particularly enzymes or ion channels where purine derivatives often act as inhibitors or modulators .

Properties

IUPAC Name

8-(2,3-dihydroxypropylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-10-3-5-11(6-4-10)7-21-13-14(20(2)16(25)19-15(13)24)18-17(21)26-9-12(23)8-22/h3-6,12,22-23H,7-9H2,1-2H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHDRRNFRPMGHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC(CO)O)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Purine-2,6-dione derivatives are pharmacologically versatile, with substituents at positions 7 and 8 significantly influencing activity. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 7) Substituent (Position 8) Key Activity/Findings Molecular Weight (g/mol)
Target compound 4-Methylbenzyl 2,3-Dihydroxypropylsulfanyl Pending (structural analogs suggest kinase/ion channel modulation potential) ~392.45*
8-[4-Chloro-3-(trifluoromethoxy)phenoxy]-7-[(4-chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-... 4-Chlorobenzyl 4-Chloro-3-(trifluoromethoxy)phenoxy Potent TRPC5 channel activator (EC₅₀ = 0.3 µM) ~581.84
8-[2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl]-3-methyl-7-(3-phenoxypropyl)-... 3-Phenoxypropyl 2-[(3-Methoxyphenyl)methylidene]hydrazine-1-yl CK2 kinase inhibitor (IC₅₀ = 8.5 µM) ~466.50
8-(Decylsulfanyl)-7-isopentyl-3-methyl-... Isopentyl Decylsulfanyl No reported activity; hydrophobic substituents suggest membrane-targeting potential ~434.62
8-(Allylsulfanyl)-3-methyl-7-(2-phenylethyl)-... 2-Phenylethyl Allylsulfanyl Structural data available; phenylethyl group may enhance receptor binding ~342.42

*Calculated based on formula C₁₈H₂₀N₄O₄S.

Key Insights from Structural Comparisons

Substituent Hydrophilicity vs. Activity: The target compound’s 2,3-dihydroxypropylsulfanyl group enhances solubility compared to hydrophobic analogs like decylsulfanyl () or allylsulfanyl (). This property may improve bioavailability but could reduce membrane penetration . In contrast, 4-chloro-3-(trifluoromethoxy)phenoxy () introduces strong electron-withdrawing groups, favoring interactions with TRPC5 channels via halogen bonding .

Position 7 Modifications: 4-Methylbenzyl in the target compound provides moderate hydrophobicity, balancing solubility and target binding. This contrasts with 4-chlorobenzyl (), which increases electronegativity for ion channel interactions, and 3-phenoxypropyl (), which extends the molecule for kinase active-site penetration .

Activity Correlations :

  • CK2 Inhibition : The hydrazine-based substituent in ’s compound enables hydrogen bonding with CK2’s ATP-binding pocket, critical for inhibition .
  • TRPC5 Activation : Bulky, electronegative groups (e.g., trifluoromethoxy in ) are essential for TRPC5 selectivity .

Research Findings and Methodologies

  • Molecular Docking Insights : AutoDock4 simulations () predict that the target compound’s dihydroxypropylsulfanyl group may form hydrogen bonds with polar residues in kinase or ion channel binding sites, similar to the hydrazine-substituted CK2 inhibitor .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes analogous to and , involving nucleophilic substitution at position 8 and alkylation at position 7 .

Preparation Methods

Core Derivatization from Xanthine

The purine-2,6-dione scaffold is typically synthesized from xanthine derivatives. For example:

  • Methylation at N-3 : Treatment of xanthine with methyl iodide in alkaline conditions yields 3-methylxanthine.

  • Benzylation at N-7 : Reacting 3-methylxanthine with 4-methylbenzyl bromide in dimethylformamide (DMF) under nitrogen atmosphere introduces the 7-(4-methylbenzyl) group.

Key Reaction Conditions :

  • Solvent: DMF or dimethylacetamide (DMAc).

  • Base: Potassium carbonate or sodium hydride.

  • Temperature: 60–80°C for 6–12 hours.

  • Yield: 65–75%.

Introduction of the 8-Sulfanyl Group

Thiol-Alkylation at Position 8

The 8-position of purine derivatives is electrophilic, allowing nucleophilic substitution with thiols. For Compound A :

  • Activation : Bromination of 3-methyl-7-(4-methylbenzyl)xanthine using phosphorus oxybromide (POBr₃) generates 8-bromo-3-methyl-7-(4-methylbenzyl)-2,6-dioxopurine.

  • Thiol Coupling : Reaction with 2,3-dihydroxypropanethiol in the presence of a base (e.g., triethylamine) substitutes bromine with the sulfanyl group.

Optimization Notes :

  • Protection of Hydroxyls : The dihydroxypropylthiol reactant is often protected with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent oxidation or side reactions.

  • Catalysis : Use of copper(I) iodide improves coupling efficiency.

  • Yield : 50–60% after deprotection.

Protection-Deprotection Strategies

Hydroxyl Group Protection

To preserve the dihydroxypropyl moiety during synthesis:

  • Acetylation : Treat with acetic anhydride/pyridine to form diacetylated intermediates.

  • Silylation : TBS chloride in imidazole/DMF provides steric protection.

Final Deprotection

  • Acidic Hydrolysis : Hydrochloric acid (HCl) in methanol removes acetyl groups.

  • Silyl Removal : Tetrabutylammonium fluoride (TBAF) cleaves TBS groups.

Analytical Characterization

Post-synthesis, Compound A is validated using:

  • NMR Spectroscopy :

    • ¹H NMR : Peaks at δ 3.2–3.5 ppm (methylene groups), δ 7.2–7.4 ppm (aromatic protons).

    • ¹³C NMR : Carbonyl signals at δ 155–160 ppm.

  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 377.4.

  • HPLC Purity : >95% using a C18 column (acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
Xanthine alkylationXanthineMethyl iodide, 4-MeBnBr7092
Bromination-thiol8-Bromo derivativeDihydroxypropanethiol5595
Catalyzed coupling8-Bromo derivativeCuI, TEA6597

Yields reflect optimized conditions after deprotection.

Challenges and Mitigation

  • Low Solubility : The purine core’s poor solubility in polar solvents is addressed using DMAc or ionic liquids.

  • Thiol Oxidation : Conducting reactions under nitrogen or using antioxidants (e.g., BHT) prevents disulfide formation.

  • Regioselectivity : Directed ortho-metalation techniques ensure precise substitution at the 8-position.

Industrial-Scale Considerations

For bulk synthesis:

  • Continuous Flow Systems : Enhance heat transfer and reduce reaction times.

  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-[(2,3-dihydroxypropyl)sulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione?

  • Methodological Answer : The synthesis of this purine derivative typically involves nucleophilic substitution at the 8-position of the purine core. A common approach includes reacting 3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione with 2,3-dihydroxypropyl thiol under reflux in polar protic solvents (e.g., ethanol or methanol) at 60–80°C for 12–24 hours. Catalytic bases like triethylamine may enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR spectroscopy (¹H, ¹³C, and DEPT-135 for functional group identification), mass spectrometry (HRMS for molecular weight confirmation), and X-ray crystallography (if single crystals are obtainable). For sulfur-containing moieties, FT-IR can validate the presence of sulfanyl groups (S–H stretching at ~2550 cm⁻¹). Comparative analysis with structurally similar purine derivatives (e.g., 8-heptylsulfanyl analogs) is advised to confirm substituent positions .

Q. What strategies are effective for assessing its stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV (λ = 254 nm).
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks. Use TLC or LC-MS to detect decomposition products (e.g., sulfoxide/sulfone formation via oxidation of the sulfanyl group) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different assays?

  • Methodological Answer : Variability often arises from differences in:

  • Biological systems : Use isogenic cell lines or primary cells to minimize genetic drift.
  • Assay conditions : Standardize ATP concentrations in kinase assays, as purine derivatives may compete with endogenous ATP.
  • Solubility : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies targeting the sulfanyl and dihydroxypropyl groups?

  • Methodological Answer :

  • Analog Synthesis : Replace the 2,3-dihydroxypropyl group with shorter/longer diols (e.g., 1,2-ethanediol or 1,4-butanediol) to assess hydrophilicity impacts.
  • Bioisosteric Replacement : Substitute the sulfanyl group with selenyl or amine groups to evaluate electronic effects.
  • Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs). Validate with mutagenesis studies on key binding residues .

Q. What mechanisms underlie its potential off-target interactions in cellular models?

  • Methodological Answer :

  • Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated analogs to identify off-target proteins.
  • Metabolomic Profiling : Use LC-MS/MS to detect perturbations in purine metabolism pathways (e.g., hypoxanthine or xanthine levels).
  • Transcriptomics : RNA-seq can reveal unintended gene expression changes (e.g., stress-response pathways) .

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